N-Butyl-N'-hydroxyguanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

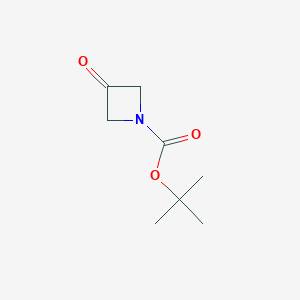

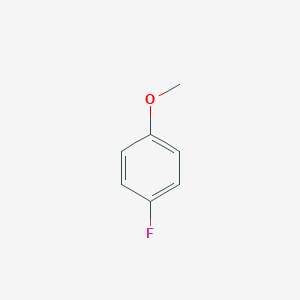

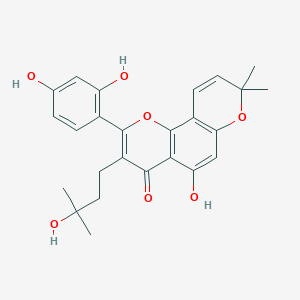

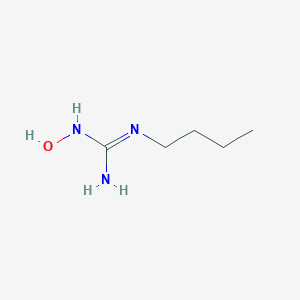

N-Butyl-N’-hydroxyguanidine, also known as 2-butyl-1-hydroxyguanidine, is a small molecule that belongs to the class of organic compounds known as n-hydroxyguanidines . These are compounds containing a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group .

Synthesis Analysis

The synthesis of N-alkyl-N’-hydroxyguanidines, including N-Butyl-N’-hydroxyguanidine, has been studied . A protecting-group-free approach has been proven to be superior to a strategy employing highly reactive urethane-protected guanidinylation reagents . This method has been used for the synthesis of other N-alkyl-N’-hydroxyguanidine derivatives .Molecular Structure Analysis

Crystal structures of the nNOS heme domain complexed with either N-isopropyl-N’-hydroxyguanidine or N-butyl-N’-hydroxyguanidine reveal two different binding modes in the substrate binding pocket . The binding mode of the latter is consistent with that observed for the substrate N(omega)-hydroxy-L-arginine bound in the nNOS active site .Chemical Reactions Analysis

N-Butyl-N’-hydroxyguanidine has been characterized as a non-amino acid substrate for all three nitric oxide synthase (NOS) isoforms which mimic NO formation from N(omega)-hydroxy-L-arginine .Physical And Chemical Properties Analysis

N-Butyl-N’-hydroxyguanidine has a molecular weight of 131.1762 and a chemical formula of C5H13N3O . More detailed physical and chemical properties are not available in the current literature.Direcciones Futuras

Future research may focus on the further rational design of N-alkyl-N’-hydroxyguanidine compounds, including N-Butyl-N’-hydroxyguanidine, for efficient oxidation by iNOS to NO . Additionally, new insights into the mechanism on how the hydroxyguanidine moiety leads to NO formation could be explored .

Propiedades

IUPAC Name |

2-butyl-1-hydroxyguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-2-3-4-7-5(6)8-9/h9H,2-4H2,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDTFAPYWLDGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-N'-hydroxyguanidine | |

CAS RN |

140215-98-1 |

Source

|

| Record name | 2-butyl-1-hydroxyguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02727 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)